REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][O:9][C:10]1[CH:11]=[C:12](B(O)O)[CH:13]=[CH:14][CH:15]=1.O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(C)C=CC=CC=1>O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1>[CH3:8][O:9][C:10]1[CH:15]=[C:14]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH:13]=[CH:12][CH:11]=1 |f:2.3.4.5.6,9.10.11.12.13|
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Name
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Quantity
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12.07 mL
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Type
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reactant
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Smiles
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BrC1=NC=CC=C1
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Name
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|
Quantity
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24.04 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
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87 g
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Type
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reactant
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Smiles
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O.[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
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Quantity
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450 mL
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C
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Name
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Quantity
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2.079 g
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Type
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catalyst
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Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
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Name
|
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Quantity
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45 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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1.159 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Nitrogen was bubbled directly into the mixture
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Type
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TEMPERATURE
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Details
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the reaction mixture heated
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Type
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TEMPERATURE
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Details
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to reflux overnight under nitrogen
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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the layers were separated
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layers were dried over magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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evaporated
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Type
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CUSTOM
|
Details
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The crude material was purified by column chromatography
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Type
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WASH
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Details
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eluting with 20% ethyl acetate
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Name
|
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Type
|
product
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Smiles
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COC=1C=C(C=CC1)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |